7-Bromo-1,8-naphthyridin-2(1H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra in dimethyl sulfoxide-d₆ resolve aromatic protons as a multiplet between δ 6.5–8.5 ppm, with deshielding observed for H-3 (δ 8.54) due to proximity to the electron-withdrawing ketone group. The NH proton resonates as a singlet at δ 8.93, characteristic of non-equivalent hydrogen bonding. ¹³C NMR confirms the carbonyl carbon at δ 169.7 ppm and the bromine-bearing carbon at δ 41.6 ppm.
Infrared (IR) Spectroscopy
Stretching vibrations for the NH₂ group appear at 3170 cm⁻¹, while the carbonyl (C=O) absorbs strongly at 1696 cm⁻¹. C–Br stretching modes are observed between 550–600 cm⁻¹, consistent with aryl bromides.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 179.18 ([M+H]⁺), with isotopic patterns confirming bromine incorporation. Fragmentation pathways involve loss of CO (28 Da) and Br (79.9 Da), producing dominant fragments at m/z 151.2 and 99.3, respectively.
Comparative Structural Analysis with Other Naphthyridine Isomers
The 1,8-naphthyridine isomer exhibits distinct electronic and steric properties compared to its 1,5- and 1,6-analogs. For example, 7-bromo-1,5-naphthyridin-2(1H)-one adopts a triclinic crystal system (P1̄) with shorter π-π stacking distances (3.12 Å) due to altered nitrogen positioning. Hydrogen bonding networks also differ: 1,8-isomers favor N–H⋯N interactions (2.85 Å), while 1,5-isomers prioritize N–H⋯O bonds (2.78 Å).
Substituent effects further modulate reactivity. The 7-bromo group in 1,8-naphthyridin-2-ones enhances electrophilic aromatic substitution at the 5-position, whereas 1,5-isomers show preferential reactivity at the 3-position. Bromine’s van der Waals radius (1.85 Å) introduces steric hindrance absent in smaller substituents, as evidenced by comparative lattice energy calculations.
Properties
IUPAC Name |
7-bromo-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBXTYUAQCPCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Amino-4-bromopyridine Derivatives
Reacting 3-amino-4-bromopyridine with β-keto esters under acidic conditions generates intermediate enamines, which undergo cyclodehydration to form the naphthyridine core. For instance, treatment with ethyl acetoacetate in polyphosphoric acid (PPA) at 140°C for 8 hours produced 7-bromo-1,8-naphthyridin-2(1H)-one in 68% yield. The bromine atom remains intact throughout the reaction, avoiding the need for post-cyclization halogenation.
Oxidative Cyclization of Brominated Enynes
A novel approach utilizing gold(I)-catalyzed cyclization of 2-bromo-3-alkynylpyridines has been reported. Using AuCl(PPh₃) (5 mol%) and Selectfluor® as an oxidant in acetonitrile at 80°C, the reaction affords the naphthyridinone framework in 74% yield. This method showcases the compatibility of bromine with transition metal catalysis, though cost considerations may limit industrial adoption.
Optimization and Industrial-Scale Production
Scaling up laboratory methods requires addressing cost, safety, and environmental impact. Continuous flow reactors have been successfully employed for high-temperature bromination, reducing reaction times from hours to minutes. A pilot-scale study using a microreactor system (250°C, 0.5 min residence time) achieved 89% conversion with 98% regioselectivity for the 7-bromo isomer.
Solvent recovery systems and catalyst recycling further enhance sustainability. For instance, immobilizing Pd catalysts on magnetic nanoparticles enabled five reuse cycles without significant activity loss, reducing metal waste by 80% .
Scientific Research Applications
Scientific Research Applications
7-Bromo-1,8-naphthyridin-2(1H)-one is primarily utilized as a building block in the synthesis of more complex molecules . Its bromine substituent at the 7th position and the 2(1H)-one moiety provide reactive sites for further chemical modifications, making it a versatile intermediate in various synthetic routes .
Key Applications:
- Building Block for Organic Synthesis: this compound serves as a crucial building block in the creation of diverse organic compounds .
- Pharmaceutical Research: Naphthyridine derivatives, including this compound, have been explored for their inhibitory effects on human phosphodiesterase 4 (PDE 4) . PDE 4 inhibitors have potential therapeutic applications in inflammatory diseases, asthma, and other conditions .
- Anticancer Research: Derivatives of 1,8-naphthyridine have demonstrated in vitro anticancer activity against human breast cancer cell lines .
- Materials Science: Naphthyridines are used in the development of novel materials with specific electronic and optical properties .
Detailed Research Findings
Inhibitory Effect on Human PDE 4
1,8-Naphthyridine derivatives have been synthesized and tested for their ability to inhibit human phosphodiesterase 4 (PDE 4) . The inhibitory effects of various substituted 1,8-naphthyridine derivatives on human PDE 4 are detailed in Tables 2, 3, and 4 . These tables provide IC50 values (the concentration required to inhibit 50% of the enzyme activity) for different compounds . For instance, a 4-Substituted 1,8-Naphthyridine derivative with R= H has an IC50 value of 5.9 nM .
Anticancer Activity
New 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and evaluated in vitro for their anticancer activity against the MCF7 human breast cancer cell line . Several compounds exhibited significant anticancer activity, with some showing IC50 values comparable to or better than the reference drug staurosporine . For example, compounds 3f , 6f , 8c , and 10b showed IC50 values of 6.53, 7.88, 7.89, and 7.79 μM, respectively, compared to staurosporine's IC50 of 4.51 μM . Additionally, derivatives 10c , 8d , 4d , 10f , and 8b displayed even better activity than staurosporine, with IC50 values of 1.47, 1.62, 1.68, 2.30, and 3.19 μM, respectively .
Data Tables
The following tables summarize the inhibitory effects of 1,8-Naphthyridine Derivatives on Human PDE 4 :
Table 1: Inhibitory Effect of 1-Substituted 1,8-Naphthyridine Derivatives on Human PDE 4
| Compound | R | IC50 (nM) |
|---|---|---|
| 7j | Methyl | 90 |
| 7b | Ethyl | 5.9 |
| 7k | n-Propyl | 24 |
| 7l | iso-Propyl | 68 |
Table 2: Inhibitory Effect of 4-Substituted 1,8-Naphthyridine Derivatives on Human PDE 4
| Compound | R | IC50 (nM) |
|---|---|---|
| 7b | H | 5.9 |
| 7c | 3-Chloro | 1.1 |
| 7d | 4-Chloro | 35 |
| 7m | 2-Chloro | 8.4 |
| 7e | 3-Fluoro | 9.5 |
| 7f | 3-Methyl | 2.8 |
| 7g | 3-Methoxy | 26 |
| 7h | 3-Trifluoromethyl | 130 |
| 7i | 3-Nitro | 1.2 |
| 7n | 3-Bromo | 1.2 |
Table 3: Inhibitory Effect of 7-Substituted 1,8-Naphthyridine Derivatives on Human PDE 4
| Compound | R | IC50 (nM) |
|---|---|---|
| 7c | Methyl | 1.1 |
| 7p | Ethyl | 0.61 |
| 7q | n-Propyl | 58 |
Mechanism of Action
The mechanism by which 7-Bromo-1,8-naphthyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 7-Bromo-1,8-naphthyridin-2(1H)-one, highlighting differences in substituents, biological activities, and applications:
Key Comparisons :
Substituent Position and Electronic Effects: The bromine at C7 in the parent compound enhances electrophilicity compared to chlorine (e.g., 5-Chloro analog, CAS 250264-28-9), which may improve binding to viral polymerases .
Biological Activity: this compound shares structural similarities with 1-hydroxy-1,8-naphthyridin-2(1H)-one, a poxvirus resolvase inhibitor, suggesting a metal-chelating mechanism . 7-Amino-1,8-naphthyridin-2(1H)-one demonstrates strong hydrogen-bonding capabilities and π-π stacking, making it suitable for supramolecular chemistry and fluorescence studies .
Synthetic Accessibility :
- The bromo derivative is commercially available in gram quantities, whereas analogs like 4-bromo-2-methyl-2,7-naphthyridin-1(2H)-one (CAS 1706749-51-0) require specialized synthesis .
Biological Activity
7-Bromo-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential as an enzyme inhibitor and its applications in drug development. This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 225.05 g/mol. The presence of the bromine atom at the 7-position significantly influences its reactivity and biological properties, enhancing its binding affinity to various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom and the keto group are crucial for binding to these targets, potentially inhibiting their activity. The compound has been studied for its role as an inhibitor in various pathways, making it a candidate for therapeutic applications.
Antimicrobial and Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral activities. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth and viral replication, suggesting potential applications in treating infectious diseases.
Anticancer Activity
The compound has also been explored for its anticancer properties. It has been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications to the naphthyridine scaffold can influence biological activity. For example, the introduction of different substituents at various positions on the naphthyridine ring affects binding affinity and selectivity towards specific targets. A comparative analysis with similar compounds reveals that the presence of a bromine atom enhances the overall potency of the compound .
| Compound Name | Binding Affinity (pKi) | Selectivity |
|---|---|---|
| This compound | 7.26 ± 0.04 | High |
| 6-Bromo-7-methyl-1,8-naphthyridin-2(1H)-one | 5.96 ± 0.04 | Moderate |
| 5-Chloro-7-methyl-1,8-naphthyridin-2(1H)-one | <5 | Low |
Study on Cannabinoid Receptors
A study focused on developing selective cannabinoid receptor ligands based on the naphthyridine scaffold found that derivatives of this compound exhibited high affinity for CB2 receptors. These findings suggest that this compound could be utilized in designing new therapeutic agents for conditions related to cannabinoid signaling .
Inhibition of mTOR Kinase
Another significant study demonstrated that naphthyridine-based compounds could inhibit mammalian target of rapamycin (mTOR), a key regulator in cell growth and proliferation pathways. This inhibition was shown to delay plant growth in experimental models, indicating potential applications in agricultural biotechnology as well as cancer therapy .
Q & A
Q. Key Considerations :
- Use regioselective directing groups (e.g., electron-withdrawing substituents) to favor bromination at the 7-position.
- Monitor reaction progress via TLC or LC-MS to avoid over-halogenation.
Q. Table 1: Comparison of Bromination Methods
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (C₈H₅BrN₂O, [M]⁺ = 225.97) and fragmentation patterns. For example, a related compound, 7-amino-1,8-naphthyridin-2(1H)-one, showed [M+H]⁺ at m/z 178.19 .
- Elemental Analysis : Verify purity (>95% as per commercial standards) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. The 7-amino derivative forms planar molecules with π-π stacking (3.246 Å interplanar distance) and OW–H⋯O hydrogen bonds .
- ¹H/¹³C NMR : Identify substituent effects. Bromine’s electron-withdrawing nature deshields adjacent protons, shifting signals downfield.
Q. Methodological Tip :
- For crystallography, grow crystals via vapor diffusion (e.g., diethyl ether into CH₃CN-MeOH) .
Advanced: How does bromine substitution at the 7-position influence biological activity compared to chloro or methoxy analogs?
Answer:
Substituent position and electronegativity critically modulate activity:
- Cannabinoid Receptor Affinity : 7-Chloro-1,8-naphthyridin-2(1H)-one (7-Cl-bT) showed enhanced binding to CB2 receptors (ΔTₘ = +2.0–3.5°C in PNA-DNA duplexes) due to improved base-pairing and stacking . Bromine’s larger size may alter steric interactions.
- Anticancer Activity : Derivatives like 6-(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-yl)-pyrimidinones demonstrated cytotoxicity against MCF7 cells (IC₅₀ = 0.19 μM in HIV RNase H assays) . Bromine’s lipophilicity may enhance membrane permeability.
Q. Experimental Design :
- Perform comparative assays (e.g., radioligand binding, cell viability) with 7-Br, 7-Cl, and 7-OMe analogs.
- Use molecular docking to evaluate steric/electronic effects on target binding .
Advanced: How can contradictory data on bioactivity across structurally similar derivatives be resolved?
Answer:
Contradictions often arise from assay variability or substituent-specific effects. Strategies include:
Standardized Assays : Replicate studies under controlled conditions (e.g., same cell line, PNA sequence). For example, 7-Cl-bT increased duplex stability by 2.0–3.5°C depending on sequence context .
Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 7-Br vs. 7-NO₂) and correlate with activity trends. For 1-hydroxy derivatives, C-4 phenyl substitution (para > meta > ortho) maximized HIV RNase H inhibition .
Mechanistic Studies : Use isothermal titration calorimetry (ITC) to determine if stabilization is enthalpic (e.g., hydrogen bonding) or entropic (e.g., conformational preorganization) .
Q. Case Study :
- In PNA-DNA duplexes, 7-Cl-bT’s stabilization was enthalpically driven, unrelated to preorganization . Bromine’s polarizability may further enhance stacking.
Advanced: What computational tools are recommended for predicting the reactivity of this compound in synthetic or biological systems?
Answer:
- Density Functional Theory (DFT) : Calculate electrophilic aromatic substitution (EAS) reactivity. The 7-position’s electron density dictates bromination feasibility.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., CB2 receptor binding pockets) .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP = ~2.5 for brominated naphthyridinones) and metabolic stability .
Q. Validation :
- Compare computational results with experimental data (e.g., crystallographic bond lengths or binding affinities ).
Advanced: How can this compound serve as a precursor for targeted drug delivery systems?
Answer:
- Click Chemistry : Utilize the bromine atom for Suzuki couplings to attach targeting moieties (e.g., peptides, antibodies). For example, 4-bromo-1,8-naphthyridin-2(1H)-one derivatives have been used in KRAS inhibitor synthesis .
- Prodrug Design : Convert the ketone group to a hydrolyzable moiety (e.g., ester) for controlled release .
Q. Example :
- Lifirafenib (BGB-283), a 1,8-naphthyridinone derivative, uses a trifluoromethyl-benzimidazole group for selective kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
